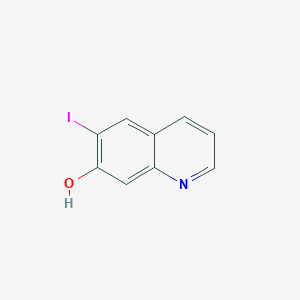
6-Iodo-7-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-7-quinolinol is a halogenated quinoline derivative with the molecular formula C9H5INO
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Iodo-7-quinolinol can be synthesized through several methods, including the iodination of quinolinol derivatives. One common approach involves the reaction of 7-quinolinol with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are often optimized to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-7-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups at the iodine or other positions on the quinoline ring.
Aplicaciones Científicas De Investigación
6-Iodo-7-quinolinol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its use in developing new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 6-Iodo-7-quinolinol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.
Comparación Con Compuestos Similares
6-Iodo-7-quinolinol is similar to other halogenated quinolines, such as 5-chloro-7-iodoquinolinol (Clioquinol) and 5,7-dichloro-8-quinolinol. These compounds share structural similarities but differ in their halogenation patterns, which can influence their chemical reactivity and biological activity. This compound is unique in its iodination pattern, which may confer distinct properties compared to its chlorinated counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H6INO |
|---|---|
Peso molecular |
271.05 g/mol |
Nombre IUPAC |
6-iodoquinolin-7-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |
Clave InChI |
SOTHIBMYVSKBFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2N=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















